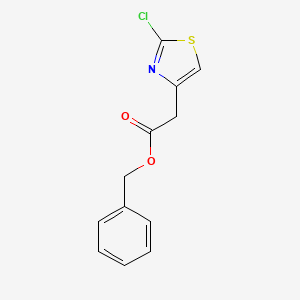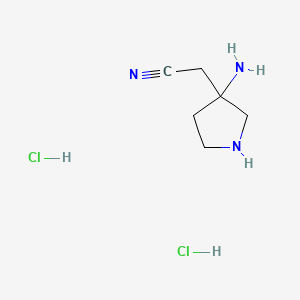
5-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride is an organic compound with a naphthalene backbone. It is a derivative of naphthalene, where an aminomethyl group is attached to the fifth position and a carboxylic acid group is attached to the first position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride typically involves the following steps:
Nitration: Naphthalene is nitrated to form 5-nitronaphthalene-1-carboxylic acid.
Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Aminomethylation: The amino group is then reacted with formaldehyde and a secondary amine to introduce the aminomethyl group.
Hydrochloride Formation: The final product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can further modify the aminomethyl group.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as acyl chlorides or alkyl halides are employed under basic conditions.
Major Products
Oxidation: Naphthoquinones.
Reduction: Amino derivatives.
Substitution: Acylated or alkylated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme-substrate interactions and as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions, while the naphthalene backbone provides hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Naphthoic acid: Similar structure but lacks the aminomethyl group.
2-Naphthoic acid: Isomer with the carboxylic acid group at the second position.
Naphthalene-1,5-diamine: Contains two amino groups instead of an aminomethyl and a carboxylic acid group.
Uniqueness
5-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride is unique due to the presence of both an aminomethyl group and a carboxylic acid group on the naphthalene ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.
Eigenschaften
Molekularformel |
C12H12ClNO2 |
|---|---|
Molekulargewicht |
237.68 g/mol |
IUPAC-Name |
5-(aminomethyl)naphthalene-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H11NO2.ClH/c13-7-8-3-1-5-10-9(8)4-2-6-11(10)12(14)15;/h1-6H,7,13H2,(H,14,15);1H |
InChI-Schlüssel |
HTJWCQLOAUFGHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C=CC=C(C2=C1)C(=O)O)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[1-(4-Bromophenoxy)cyclopropyl]acetic acid](/img/structure/B15303980.png)





![1-(Aminomethyl)-3-methyl-2lambda6-thia-3-azabicyclo[3.1.0]hexane-2,2-dione hydrochloride](/img/structure/B15304048.png)



![tert-butyl N-[1-(methylamino)butan-2-yl]carbamate](/img/structure/B15304070.png)

